REACTION_SMILES
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[Cl:15][CH2:16][CH:17]1[CH2:18][O:19]1.[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12)[CH2:16][CH:17]1[CH2:18][O:19]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1cccc2[nH]c3ccccc3c12
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Name
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|
Type
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product
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Smiles
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c1ccc2c(c1)[nH]c1cccc(OCC3CO3)c12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Cl:15][CH2:16][CH:17]1[CH2:18][O:19]1.[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12)[CH2:16][CH:17]1[CH2:18][O:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2[nH]c3ccccc3c12
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)[nH]c1cccc(OCC3CO3)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:15][CH2:16][CH:17]1[CH2:18][O:19]1.[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12)[CH2:16][CH:17]1[CH2:18][O:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2[nH]c3ccccc3c12
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)[nH]c1cccc(OCC3CO3)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |